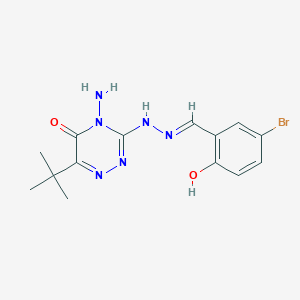
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is an organic compound with the molecular formula C6H10ClNO4 It is a derivative of glycine, where the amino group is protected by a chloromethoxycarbonyl group, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxycarbonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield glycine and its derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and esters.
Hydrolysis: Glycine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying peptides and proteins, which can be useful in drug design and development.
Medicine: Investigated for its potential as a prodrug, where the compound itself is inactive but can be metabolized into an active drug within the body.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate involves its ability to act as a protecting group for amino acids. The chloromethoxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino acid. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminoacetate: Similar structure but lacks the chloromethoxycarbonyl protecting group.
Ethyl 2-(methoxycarbonylamino)acetate: Similar but with a methoxycarbonyl group instead of chloromethoxycarbonyl.
Ethyl 2-(benzyloxycarbonylamino)acetate: Similar but with a benzyloxycarbonyl group.
Uniqueness
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is unique due to the presence of the chloromethoxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic applications where selective deprotection is required.
Propriétés
IUPAC Name |
ethyl 2-(chloromethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-2-11-5(9)3-8-6(10)12-4-7/h2-4H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRMGWLTIZGAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[4-(3-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2919195.png)
![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)



![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)
![1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B2919213.png)

![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)
